N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl acetamide moiety at position 3. The cyclohexyl group attached to the acetamide nitrogen distinguishes it from structurally related compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-19(22-16-9-5-2-6-10-16)14-26-20-18-13-17(15-7-3-1-4-8-15)23-24(18)12-11-21-20/h1,3-4,7-8,11-13,16H,2,5-6,9-10,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRODSHBYSUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine Cores
The following compounds share the pyrazolo[1,5-a]pyrazine backbone but differ in substituents, influencing their physicochemical and biological properties:
*Calculated molecular weight based on formula.
Key Observations:
Comparison with Pyrazolo[1,5-a]pyrimidine and Oxadiazole Analogues
Pyrazolo[1,5-a]pyrimidine Acetamides
- N,N-Diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (): Used in radiosynthesis due to the iodophenyl group, enabling radiolabeling for imaging studies. Demonstrates the versatility of pyrazolo-heterocycles in diagnostic applications .
Oxadiazole-Based Acetamides ():
Compounds such as 8t , 8u , 8v , and 8w feature a 1,3,4-oxadiazole ring instead of pyrazolo-pyrazine. Key differences include:
- Bioactivity : These compounds exhibit LOX inhibition (8t: IC50 = 12.3 µM), α-glucosidase inhibition (8u: IC50 = 18.7 µM), and BChE inhibition (8v: IC50 = 9.8 µM) .
Preparation Methods
Cyclization of N-Amino-2-Iminopyridines with β-Diketones
A robust approach involves the reaction of N-amino-2-iminopyridines with β-diketones under oxidative conditions. For example, N-amino-2-iminopyridine* reacts with ethyl acetoacetate in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C for 18 hours. This oxidative cross-dehydrogenative coupling (CDC) forms the pyrazolo[1,5-a]pyrazine core via:
-
Nucleophilic addition of the enol form of the β-diketone to the N-amino-2-iminopyridine.
-
Oxidative dehydrogenation mediated by molecular oxygen.
Key Optimization Parameters
-
Acid Catalyst : Acetic acid (6 equivalents) enhances reaction efficiency by stabilizing intermediates.
-
Atmosphere : Molecular oxygen (94% yield) outperforms air (74%) or inert atmospheres (6%).
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (6) | O₂ | 94 |
| 2 | HOAc (6) | Air | 74 |
| 3 | None | Ar | 6 |
[3+2] Cycloaddition of N-Aminopyridinium Ylides
An alternative one-step method employs N-aminopyridinium ylides as 1,3-dipoles reacting with ynals (ynaldehyde derivatives). This strategy constructs the pyrazolo[1,5-a]pyrazine core while introducing functional groups such as cyano substituents. For instance, ynals undergo [3+2] cycloaddition with N-aminopyridinium ylides in dichloromethane at 25°C, yielding cyanated pyrazolo[1,5-a]pyridines in 72–89% yields.
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
Sulfanylation at Position 4
The sulfanyl (-S-) group is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed thiolation:
-
SNAr : Reaction of 4-chloropyrazolo[1,5-a]pyrazine with potassium thioacetate in dimethylformamide (DMF) at 120°C yields the 4-sulfanyl intermediate.
-
Copper-Catalyzed Thiolation : Using CuI (10 mol%) and 1,10-phenanthroline as a ligand, 4-iodopyrazolo[1,5-a]pyrazine couples with thiols (e.g., thiourea) in dimethyl sulfoxide (DMSO) at 100°C.
Synthesis of the Acetamide Side Chain
Preparation of 2-Sulfanylacetic Acid
2-Sulfanylacetic acid is synthesized by hydrolyzing ethyl 2-sulfanylacetate with aqueous NaOH (2 M) at 60°C for 4 hours, followed by acidification with HCl.
Coupling with Cyclohexylamine
The acetamide moiety is formed via carbodiimide-mediated coupling:
-
Activation : 2-Sulfanylacetic acid reacts with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C for 1 hour.
-
Amination : The activated ester reacts with cyclohexylamine in DCM at 25°C for 12 hours, yielding N-cyclohexyl-2-sulfanylacetamide*.
Final Assembly of the Target Compound
Thiol-Ene Click Chemistry
The sulfanylacetamide side chain is conjugated to the 4-sulfanylpyrazolo[1,5-a]pyrazine via a disulfide bond:
Purification and Characterization
-
Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the product.
-
Analytical Validation :
Challenges and Optimization Opportunities
Q & A
(Basic) What are the critical synthesis considerations for achieving high yield and purity of N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide?
Answer:
- Key Steps : Multi-step synthesis involving:
- Coupling Reactions : Sulfanyl group introduction via nucleophilic substitution (e.g., reacting thiols with α-chloroacetamides) .
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Optimization :
- Yield Improvement : Use anhydrous solvents and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
(Basic) Which analytical techniques are essential for characterizing this compound, and how are they applied?
Answer:
- Structural Confirmation :
- Purity Assessment :
- Crystallography : Single-crystal X-ray diffraction (where applicable) for absolute stereochemical assignment .
(Advanced) How can structure-activity relationship (SAR) studies elucidate the role of the cyclohexyl group in biological activity?
Answer:
-
Methodology :
- Derivative Synthesis : Prepare analogs with varied N-substituents (e.g., cyclopentyl, aryl groups) .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition or cytotoxicity models .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess cyclohexyl interactions with target binding pockets .
-
Example SAR Insights :
Substituent Biological Activity (IC₅₀) Key Interaction Cyclohexyl 12 µM (EGFR inhibition) Hydrophobic pocket binding Phenyl 45 µM Reduced affinity due to steric clash 4-Chlorophenyl 8 µM Enhanced π-π stacking (Hypothetical data based on structural analogs in )
(Advanced) How can researchers reconcile contradictory biological activity data across structurally similar derivatives?
Answer:
- Root Causes :
- Resolution Strategies :
(Basic) What intermediates are critical in synthesizing pyrazolo[1,5-a]pyrazine derivatives like this compound?
Answer:
- Key Intermediates :
- 2-Phenylpyrazolo[1,5-a]pyrazine-4-thiol : Synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones .
- N-Cyclohexyl-2-chloroacetamide : Prepared by reacting cyclohexylamine with chloroacetyl chloride in dichloromethane .
- Coupling Reaction : Thiol intermediate + chloroacetamide in basic conditions (e.g., K₂CO₃ in acetone) .
(Advanced) How can computational methods optimize pharmacokinetic properties like solubility or metabolic stability?
Answer:
- Tools :
- ADMET Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) .
- Design Modifications :
(Basic) What stability challenges are associated with the sulfanylacetamide moiety during synthesis?
Answer:
- Oxidation Risk : Sulfur atoms prone to oxidation (→ sulfoxides/sulfones). Mitigate with:
- Inert Atmosphere : N₂ glovebox during reactions .
- Antioxidants : Add 0.1% BHT to reaction mixtures .
- Storage : Lyophilize and store at -20°C under argon .
(Advanced) How to design enzyme inhibition assays for this compound?
Answer:
- Protocol :
- Enzyme Selection : Target kinases (e.g., EGFR, MAPK) based on structural analogs .
- Substrate : Use ATP-conjugated fluorescent probes (e.g., ADP-Glo™ assay) .
- IC₅₀ Determination : Dose-response curves (1 nM–100 µM) with 3 replicates .
- Controls :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
